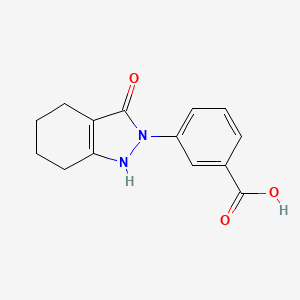

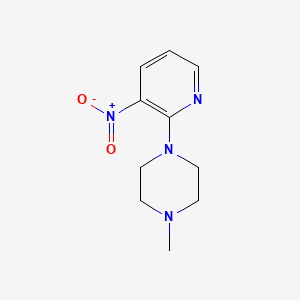

1-Methyl-4-(3-nitropyridin-2-yl)piperazine

Übersicht

Beschreibung

The compound "1-Methyl-4-(3-nitropyridin-2-yl)piperazine" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their potential therapeutic applications and are often synthesized for use as pharmaceutical intermediates or for structure-activity relationship (SAR) studies in drug discovery.

Synthesis Analysis

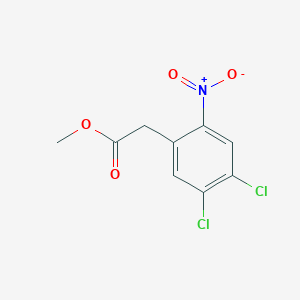

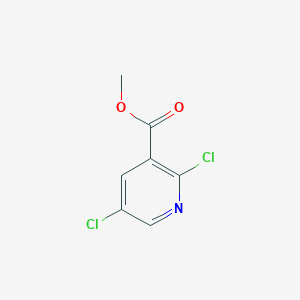

The synthesis of piperazine derivatives typically involves the alkylation of piperazine with various electrophiles. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine involves alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, with a total yield of 48.2% . Similarly, substituted piperazines can be synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates in ethereal solution, followed by the formation of hydrochlorides .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be characterized by various spectroscopic methods such as IR and NMR. For example, the structure of 1-(2,3-dichlorophenyl)piperazine was confirmed by IR and 1H-NMR . X-ray crystallography is another powerful technique used to determine the crystal structures of piperazine derivatives, providing detailed information about the conformation and packing in the solid state .

Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, depending on the functional groups attached to the piperazine ring. For instance, the title compound in paper was synthesized by reacting 4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine with 5-chloromethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole. The reactivity of the piperazine ring can be influenced by the substituents, which can lead to different biological activities and interactions with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are crucial for their potential application as pharmaceuticals. For example, the thermal stability of 1-(2-fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine was determined by TG-DTA and DSC, indicating its suitability for further pharmaceutical development . The crystal packing and intermolecular interactions, such as hydrogen bonding and stacking interactions, can significantly affect the physical properties and stability of these compounds .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

1-Methyl-4-(3-nitropyridin-2-yl)piperazine and its analogues are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. For instance, piperazine derivatives have been identified as new antidiabetic compounds, with specific derivatives showing potent antidiabetic effects without causing side events or hypoglycemic effects (Le Bihan et al., 1999). Additionally, some newly synthesized piperazine derivatives have demonstrated strong activities in reducing triglyceride, cholesterol, and blood sugar, surpassing the performance of known drugs like bezafibrate (Komoto et al., 2000).

Anticonvulsant and Analgesic Activities

Newly synthesized amides derived from 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid have shown promising anticonvulsant activity in various animal models, indicating their potential in epilepsy treatment (Obniska et al., 2015). Furthermore, 1,3‐substituted pyrrolidine‐2,5‐dione derivatives have also demonstrated significant anticonvulsant activities, indicating the therapeutic potential of these compounds in treating seizures (Rybka et al., 2017).

Cardioprotective Effects

Studies have investigated the cardioprotective effects of compounds like TG-6, which is a combination of two known cardioprotective agents, demonstrating their potential in reducing ischemia-reperfusion injury (Zhou et al., 2012). This highlights the potential role of piperazine derivatives in cardiovascular health.

Anti-inflammatory and Antihistamine Effects

Cyclizine, a piperazine derivative, and its newly synthesized tolyl and cumene derivatives have been studied for their anti-inflammatory and antihistamine effects, indicating their potential in treating acute and chronic inflammation (Ahmadi et al., 2012).

Anthelmintic Applications

Compounds like Methyl 5(6)-4-2-pyridyl piperazino carbamoyl benzimidazole-2-carbamate have demonstrated 100% effectiveness against various nematode and cestode infections in different experimental and domestic animals, showcasing the anthelmintic potential of piperazine derivatives (Katiyar et al., 1984).

Anti-mycobacterial Activity

Piperazine has been recognized as a vital building block in the development of potent anti-mycobacterial compounds, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains (Girase et al., 2020).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-methyl-4-(3-nitropyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2/c1-12-5-7-13(8-6-12)10-9(14(15)16)3-2-4-11-10/h2-4H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRXHDQDKDQULCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377480 | |

| Record name | 1-Methyl-4-(3-nitropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-(3-nitropyridin-2-yl)piperazine | |

CAS RN |

5028-15-9 | |

| Record name | 1-Methyl-4-(3-nitro-2-pyridinyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5028-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-4-(3-nitropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3,5-Dimethyl-4-isoxazolyl)methyl]benzenol](/img/structure/B1303805.png)

![1-[2,3-Dichloro-4-(ethylsulfanyl)phenyl]-1-ethanone](/img/structure/B1303813.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid](/img/structure/B1303822.png)

![6-Iodoimidazo[1,2-a]pyridine](/img/structure/B1303834.png)